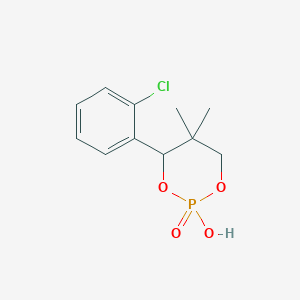
2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine is a triazine-based compound characterized by the presence of three hydrazinylphenyl groups attached to a triazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-hydrazinylphenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution of chlorine atoms with hydrazinylphenyl groups. The reaction is conducted at elevated temperatures to ensure complete substitution and high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo derivatives.
Reduction: Reduction reactions can convert the hydrazinyl groups to amines.
Substitution: The hydrazinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Azo derivatives.
Reduction: Amines.
Substitution: Various substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the development of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as dyes and catalysts.
Wirkmechanismus
The mechanism of action of 2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The hydrazinyl groups can form strong interactions with various biomolecules, leading to the modulation of biological processes. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine
- 2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine
- 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine
Uniqueness
2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine is unique due to the presence of hydrazinyl groups, which impart distinct chemical reactivity and biological activity compared to other triazine derivatives. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C21H21N9 |
|---|---|
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
[4-[4,6-bis(4-hydrazinylphenyl)-1,3,5-triazin-2-yl]phenyl]hydrazine |
InChI |
InChI=1S/C21H21N9/c22-28-16-7-1-13(2-8-16)19-25-20(14-3-9-17(29-23)10-4-14)27-21(26-19)15-5-11-18(30-24)12-6-15/h1-12,28-30H,22-24H2 |
InChI-Schlüssel |
VTYDXDUWCVOYTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)NN)C4=CC=C(C=C4)NN)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-{[4-(ethylamino)pyrimidin-2-yl]oxy}pyrrolidine-1-carboxylate](/img/structure/B12507931.png)
![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid](/img/structure/B12507948.png)

![2-{1,3-Bis[4-(adamantan-1-yl)phenyl]-2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl}-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12507969.png)

![4-chloro-5-[(4-chlorobenzyl)amino]-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-3(2H)-pyridazinone](/img/structure/B12507977.png)


![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)ethyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12507997.png)
![3-(3,4-Dihydroxyphenyl)-2-[(3-{2-[2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl}prop-2-enoyl)oxy]propanoic acid](/img/structure/B12508002.png)
![1-(2-Amino-1,2-diphenylethyl)-3-[1-(naphthalen-1-yl)ethyl]thiourea](/img/structure/B12508003.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hex-5-enoic acid](/img/structure/B12508007.png)
![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethylidene}hydroxylamine](/img/structure/B12508012.png)

